An In-depth Technical Guide to (1Z)-N'-tert-Butyl(phenyl)ethanimidamide: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to (1Z)-N'-tert-Butyl(phenyl)ethanimidamide: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Isomerism
(1Z)-N'-tert-Butyl(phenyl)ethanimidamide possesses a core ethanimidamide functional group, which is characterized by a carbon-nitrogen double bond. The substituents on this core are a phenyl group and a tert-butyl group. The designation "(1Z)" specifies the stereochemistry around the C=N double bond, indicating that the higher priority substituents on the carbon and nitrogen atoms are on the same side of the double bond.
Key Structural Features:
-
Imidamide Core: The R-C(=NR')-NR''R''' functional group, which is isoelectronic with a carboxylic acid.
-
Phenyl Group: An aromatic ring attached to the imidamide carbon, which influences the electronic properties of the molecule through resonance and inductive effects.
-
Tert-Butyl Group: A bulky alkyl group attached to one of the nitrogen atoms, exerting significant steric hindrance.[1]
-
(Z)-Isomerism: The specific spatial arrangement of the substituents around the C=N double bond, which will influence the molecule's packing in the solid state and its interaction with biological targets.
Diagram of the Molecular Structure:
Caption: Predicted molecular structure of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.
Predicted Physicochemical Properties
The physicochemical properties of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide can be predicted based on its structure. The presence of the polar imidamide group and the nonpolar phenyl and tert-butyl groups will result in a molecule with moderate polarity.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H18N2 | |
| Molecular Weight | 190.29 g/mol | |
| Boiling Point | Estimated >250 °C | Expected to be a high-boiling liquid or a low-melting solid. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water. | The nonpolar substituents will dominate the solubility profile. |
| pKa | Estimated 9-11 | Imidamides are generally basic compounds. |
Synthetic Strategies
While a specific synthesis for (1Z)-N'-tert-Butyl(phenyl)ethanimidamide has not been reported, several general methods for the synthesis of N-substituted imidamides can be adapted. A plausible and efficient route would involve the reaction of a corresponding N-tert-butyl-phenylacetamide with a suitable aminating agent or the direct reaction of a nitrile with an amine.[2][3][4]
Proposed Synthetic Pathway: From Phenylacetonitrile
A direct and atom-economical approach involves the base-catalyzed addition of an amine to a nitrile.
Diagram of the Synthetic Workflow:
Caption: Proposed synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide from phenylacetonitrile.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), a strong base such as n-butyllithium (1.05 equivalents) is added dropwise at -78 °C.
-
Amine Activation: The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete formation of the lithium amide.
-
Nitrile Addition: Phenylacetonitrile (1.0 equivalent) is then added dropwise to the solution, and the reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.
Spectroscopic Characterization
The structure of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide can be unequivocally confirmed through a combination of spectroscopic techniques.[5][6] The predicted data presented below is based on the analysis of structurally similar compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (Phenyl) |
| ~4.50 | br s | 2H | -NH₂ protons |
| ~2.10 | s | 3H | -CH₃ protons (ethan) |
| ~1.30 | s | 9H | -C(CH₃)₃ protons (tert-Butyl) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (imidamide) |
| ~140 | Quaternary aromatic carbon |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~51.0 | Quaternary carbon (tert-Butyl) |
| ~29.0 | -C(CH₃)₃ |
| ~20.0 | -CH₃ (ethan) |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretching (NH₂) |
| ~3050 | Medium | C-H stretching (Aromatic) |
| ~2970 | Strong | C-H stretching (Aliphatic) |
| ~1640 | Strong | C=N stretching (Imidamide) |
| ~1600, 1490, 1450 | Medium | C=C stretching (Aromatic) |
Potential Applications and Future Directions
Imidamide derivatives have been explored for a range of applications in medicinal chemistry due to their ability to act as bioisosteres of amides and their involvement in various biological processes. The unique combination of a phenyl ring and a bulky tert-butyl group in (1Z)-N'-tert-Butyl(phenyl)ethanimidamide suggests several potential areas of investigation:
-
Drug Development: The imidamide moiety can participate in hydrogen bonding interactions, making it a potential pharmacophore for various biological targets. The steric bulk of the tert-butyl group could be exploited to enhance selectivity or improve metabolic stability.[1]
-
Ligand Design: The nitrogen atoms of the imidamide group can act as coordination sites for metal ions, suggesting applications in catalysis and materials science.
-
Agrochemicals: The structural motifs present in this molecule are found in some classes of pesticides and herbicides.
Further research is required to synthesize and characterize (1Z)-N'-tert-Butyl(phenyl)ethanimidamide to validate these predictions and explore its full potential.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide. By leveraging fundamental principles of chemistry and data from related compounds, we have outlined its likely structure, properties, and a viable synthetic route. The information presented herein is intended to serve as a foundational resource for researchers embarking on the study of this and other novel imidamide derivatives, paving the way for future discoveries in drug development and materials science.
References
- Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(5), 559–563.
-
ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]
-
University of Oregon. (n.d.). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3967-3996.
-
ResearchGate. (n.d.). Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. Retrieved from [Link]
- PubMed. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 24(42), 10699–10710.
-
DeepDyve. (n.d.). Steric/π‐Electronic Insulation of the carbo‐Benzene Ring: Dramatic Effects of tert‐Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phenylacetamide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
PMC. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-butyl-N-phenylacetamide. Retrieved from [Link]
- PubMed. (2010). Three-coordinate terminal imidoiron(III) complexes: structure, spectroscopy, and mechanism of formation. Journal of the American Chemical Society, 132(29), 10078–10091.
-
Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
-
ScienceDirect. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-butyl-2-phenylacetamide. Retrieved from [Link]
- ACS Publications. (2021). Selectivity for Alkynyl or Allenyl Imidamides and Imidates in Copper-Catalyzed Reactions of Terminal 1,3-Diynes and Azides. Organic Letters, 23(3), 853–858.
-
NIST. (n.d.). Acetamide, N-butyl-N-phenyl-. Retrieved from [Link]
-
EDUEX. (n.d.). Spectroscopic identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Ru(II)‐Catalyzed C−H activation of imidamides. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 6. Spectroscopic identification - EDUEX [eduex.co]
- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
